molecular formula C15H15NO2 B13508309 Methyl4-[amino(phenyl)methyl]benzoate

Methyl4-[amino(phenyl)methyl]benzoate

Cat. No.: B13508309
M. Wt: 241.28 g/mol
InChI Key: GAUHAXSMSMDQPG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-[amino(phenyl)methyl]benzoate can be synthesized through the esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst . The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In industrial settings, the production of methyl 4-[amino(phenyl)methyl]benzoate often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Mechanism of Action

The mechanism of action of methyl 4-[amino(phenyl)methyl]benzoate involves its interaction with molecular targets and pathways. For instance, in the context of HCV helicase inhibitors, the compound interferes with the helicase enzyme, inhibiting its activity and thereby preventing viral replication .

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

methyl 4-[amino(phenyl)methyl]benzoate

InChI

InChI=1S/C15H15NO2/c1-18-15(17)13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h2-10,14H,16H2,1H3

InChI Key

GAUHAXSMSMDQPG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)N

Origin of Product

United States

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